molecular formula C18H15N3O5S2 B4929317 N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-phenylpropanamide

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-phenylpropanamide

Cat. No. B4929317
M. Wt: 417.5 g/mol
InChI Key: GMTZJCZKVBKBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-phenylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as NITPPA and is synthesized using a simple and efficient method. In

Mechanism of Action

The mechanism of action of NITPPA is not fully understood. However, studies have shown that it inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. Inhibition of HDAC activity can lead to changes in gene expression, which can result in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
NITPPA has been shown to have several biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest, inhibit angiogenesis, and suppress tumor growth. It has also been shown to have anti-inflammatory properties and can reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of NITPPA is its simplicity of synthesis. It is also a highly pure compound, which makes it easy to work with in lab experiments. However, one limitation of NITPPA is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of NITPPA. One direction is to explore its potential as a therapeutic agent for the treatment of cancer. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis method.

Synthesis Methods

The synthesis of NITPPA involves the reaction of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride in the presence of triethylamine to form 5-(4-nitrophenylsulfonyl)-2-aminothiazole. This intermediate is then reacted with 3-phenylpropanoyl chloride in the presence of triethylamine to yield NITPPA. The synthesis method is simple, efficient, and yields a high purity product.

Scientific Research Applications

NITPPA has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that NITPPA can inhibit the growth of cancer cells and induce apoptosis. This makes it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c22-16(11-6-13-4-2-1-3-5-13)20-18-19-12-17(27-18)28(25,26)15-9-7-14(8-10-15)21(23)24/h1-5,7-10,12H,6,11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTZJCZKVBKBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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